molecular formula C16H21BrClNO4 B1455632 N-bis-Boc-4-bromo-2-chloroaniline CAS No. 1314987-48-8

N-bis-Boc-4-bromo-2-chloroaniline

Cat. No.: B1455632
CAS No.: 1314987-48-8
M. Wt: 406.7 g/mol
InChI Key: OWUPQDPIERQERF-UHFFFAOYSA-N
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Description

Significance of Halogenated Anilines in Contemporary Chemical Research

Halogenated anilines are critical structural motifs in a vast array of functional molecules. nih.govresearchgate.net Their prevalence stems from their utility as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. guidechem.comresearchgate.net The carbon-halogen bond serves as a reliable handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govorganic-chemistry.org

The specific nature and position of the halogen atoms on the aniline (B41778) ring profoundly influence the molecule's electronic properties and reactivity, allowing chemists to fine-tune reaction pathways. nih.gov For instance, the differential reactivity between aryl bromides and chlorides is often exploited for selective, sequential functionalization. Furthermore, halogenation can enhance the biological activity of molecules. researchgate.net This strategic incorporation of halogens makes halogenated anilines indispensable building blocks in the development of new drugs and functional materials. nih.gov

Strategic Role of N-Boc Protection in Amine Functionalization

The protection of amine groups is a fundamental tactic in multistep organic synthesis to prevent unwanted side reactions. researchgate.net The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its robustness under many reaction conditions, including basic and nucleophilic environments, while being easily removable under acidic conditions. wikipedia.orgnih.govresearchgate.net

The process of introducing a Boc group, known as N-tert-butoxycarbonylation, typically involves reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govorganic-chemistry.org This method is highly efficient and chemoselective. researchgate.netorganic-chemistry.org The stability of the Boc group allows for chemical modifications on other parts of the molecule without affecting the protected amine. researchgate.netorganic-chemistry.org Its subsequent clean removal is crucial for revealing the amine functionality at the desired stage of a synthetic sequence. wikipedia.orgnih.gov This "protect-react-deprotect" strategy is a cornerstone of modern synthetic chemistry.

Research Landscape of N-bis-Boc-4-bromo-2-chloroaniline and Related Derivatives

While direct research literature on this compound is sparse, its synthetic utility can be inferred from the extensive applications of its parent compound, 4-bromo-2-chloroaniline (B1269894), and the strategic use of the N,N-bis-Boc protecting group. 4-Bromo-2-chloroaniline is a known intermediate in the synthesis of various bioactive compounds. guidechem.comchemicalbook.com

The "N-bis-Boc" moiety, having two Boc groups on the nitrogen, provides enhanced steric hindrance and electronic modification compared to a single Boc group. This feature can be particularly useful for directing reactions to specific positions on the aromatic ring or for modulating the reactivity of the amine itself. The presence of both a bromine and a chlorine atom on the aniline ring opens up possibilities for regioselective cross-coupling reactions, where one halogen can be selectively reacted while the other remains intact for a subsequent transformation. This differential reactivity is a powerful tool for building molecular complexity in a controlled manner. Therefore, this compound is a promising building block for the synthesis of complex pharmaceuticals and other functional organic materials.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUPQDPIERQERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Bis Boc 4 Bromo 2 Chloroaniline and Its Precursors

Retrosynthetic Analysis of N-bis-Boc-4-bromo-2-chloroaniline

A retrosynthetic approach to this compound breaks down the molecule into simpler, more readily available starting materials. The primary disconnection occurs at the nitrogen-carbonyl bonds of the di-tert-butyloxycarbonyl (bis-Boc) group, leading back to the parent aniline (B41778), 4-bromo-2-chloroaniline (B1269894). This key intermediate can be further deconstructed through the removal of the bromine and chlorine atoms, suggesting aniline or a related simple aromatic compound as a potential starting point. cram.comresearchgate.netresearchgate.net This analysis highlights the main synthetic challenges: the regioselective introduction of two different halogen atoms onto an aniline ring and the subsequent protection of the amino group.

Synthesis of the 4-Bromo-2-chloroaniline Core Structure

The synthesis of 4-bromo-2-chloroaniline, an important organic synthetic intermediate, can be achieved through various pathways, often starting from simpler aromatic compounds. guidechem.com

Multi-Step Pathways from Simpler Aromatic Precursors

A common and effective multi-step synthesis starts with aniline. researchgate.net To control the reactivity of the highly activating amino group and direct the regioselectivity of halogenation, the amine is first protected, typically as an acetanilide (B955). cram.comresearchgate.net This is achieved by reacting aniline with acetic anhydride. researchgate.net The resulting acetanilide is less reactive, which helps to prevent over-halogenation and directs substitution to specific positions. cram.comresearchgate.net

The synthesis proceeds with the electrophilic aromatic substitution of acetanilide. Bromination is typically performed first, adding a bromine atom to the para position to yield 4-bromoacetanilide. researchgate.net Subsequently, chlorination is carried out, introducing a chlorine atom at the ortho position relative to the activating acetamido group, resulting in 4-bromo-2-chloroacetanilide. researchgate.net The final step involves the deprotection of the amino group by hydrolysis of the amide, usually with hydrochloric acid and heat, to yield the target molecule, 4-bromo-2-chloroaniline. researchgate.net

Starting MaterialReagentsIntermediate 1ReagentsIntermediate 2ReagentsFinal Product
AnilineAcetic AnhydrideAcetanilideBromine, Acetic Acid4-BromoacetanilideChlorine, HCl4-Bromo-2-chloroaniline

Regioselective Halogenation Strategies (Bromination and Chlorination)

Achieving the desired 2-chloro-4-bromo substitution pattern on an aniline ring requires careful control of regioselectivity. The order of halogenation is crucial. Typically, bromination of an activated aniline derivative is directed to the para position due to the steric hindrance of the amino group. researchgate.net

Several brominating agents can be employed, including elemental bromine, N-bromosuccinimide (NBS), and combinations like sodium bromate/HBr. google.com For instance, treating 2-chloroaniline (B154045) with potassium bromide in a solvent mixture of acetic acid and water can yield 4-bromo-2-chloroaniline. guidechem.com Another method involves the use of N-bromosuccinimide in acetonitrile (B52724) under irradiation. chemicalbook.com Copper-catalyzed oxidative bromination using reagents like sodium bromide and sodium persulfate in the presence of a copper sulfate (B86663) catalyst also offers a practical route. sci-hub.se

Chlorination can be achieved using various reagents, including N-chlorosuccinimide (NCS). chemicalbook.com The use of copper(II) chloride in an ionic liquid as a solvent has been shown to be effective for the para-chlorination of unprotected anilines, offering a safer and more environmentally friendly alternative. nih.govresearchgate.net

SubstrateHalogenating AgentConditionsProduct
2-ChloroanilinePotassium BromideAcetic Acid/Water4-Bromo-2-chloroaniline guidechem.com
AcetanilideBromineAcetic Acid4-Bromoacetanilide researchgate.net
4-BromoacetanilideN-chlorosuccinimideAcetonitrile, Irradiation4-Bromo-2-chloroacetanilide chemicalbook.com
2-NitroanilineSodium Bromide, Copper SulfateAcetonitrile/Water4-Bromo-2-nitroaniline sci-hub.se

Influence of Protecting Groups on Halogenation Regioselectivity

Protecting the highly activating amino group is a key strategy to control the regioselectivity of halogenation and prevent unwanted side reactions like polyhalogenation. cram.comorganic-chemistry.org The acetamido group, formed by reacting aniline with acetic anhydride, is a common and effective protecting group. researchgate.netncert.nic.in It moderates the activating effect of the nitrogen lone pair through resonance with the carbonyl group, making the aromatic ring less susceptible to electrophilic attack. researchgate.netorganic-chemistry.org This allows for more controlled and selective introduction of halogens.

The acetamido group is an ortho-, para-director. In the synthesis of 4-bromo-2-chloroaniline from acetanilide, the first electrophilic substitution (bromination) occurs at the sterically less hindered para-position. researchgate.net The subsequent chlorination is then directed to one of the ortho-positions. researchgate.net The choice of protecting group and the reaction conditions are critical for achieving the desired isomer. chemicalbook.com

N-Protection Strategies: Formation of this compound

Once the 4-bromo-2-chloroaniline core is synthesized, the final step is the protection of the amino group with two tert-butyloxycarbonyl (Boc) groups.

Chemical Routes for Di-tert-butyloxycarbonylation of Anilines

The introduction of two Boc groups onto the nitrogen atom of an aniline, a process known as di-tert-butyloxycarbonylation, can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This reaction is typically carried out in the presence of a base. While mono-Boc protection is more common, di-Boc protection can be achieved under specific conditions.

Several catalyst-free methods for N-tert-butyloxycarbonylation have been developed. rsc.orgnih.gov For example, using glycerol (B35011) as a solvent at room temperature allows for the chemoselective N-Boc protection of various amines with high yields and selectivity, avoiding common side products. rsc.org Water has also been utilized as a solvent for catalyst-free N-Boc protection, offering a green and efficient protocol. nih.gov In the context of substituted anilines, 3-chloroaniline (B41212) has been successfully protected with a Boc group using di-tert-butyl dicarbonate in water. gsconlinepress.com While these methods primarily describe mono-protection, modifications in stoichiometry and reaction conditions can favor the formation of the di-protected product.

Amine SubstrateReagentSolventKey Features
Various functionalized aminesDi-tert-butyl dicarbonateGlycerolCatalyst-free, room temperature, high selectivity rsc.org
Aliphatic and aromatic aminesDi-tert-butyl dicarbonateWaterCatalyst-free, chemoselective, no side products nih.gov
3-ChloroanilineDi-tert-butyl dicarbonateWaterProtection of the amino group gsconlinepress.com

Optimization of Reaction Conditions for N-Boc Installation

The introduction of two bulky tert-butoxycarbonyl (Boc) groups onto the nitrogen atom of 4-bromo-2-chloroaniline is a sterically and electronically demanding transformation. The presence of a chlorine atom at the ortho position and a bromine atom at the para position significantly reduces the nucleophilicity of the aniline nitrogen through inductive electron withdrawal and steric hindrance. Consequently, achieving high yields of the desired N,N-bis-Boc product requires careful optimization of several reaction parameters, including the choice of base, solvent, temperature, and stoichiometry of the Boc-anhydride reagent.

Research Findings

The reaction between an amine and di-tert-butyl dicarbonate ((Boc)₂O), the standard reagent for Boc protection, is often catalyzed by a base. In the case of forming N,N-di-Boc anilines, particularly with deactivated substrates like 4-bromo-2-chloroaniline, the combination of (Boc)₂O with 4-(dimethylamino)pyridine (DMAP) is a common starting point. researchgate.netnih.gov However, the reaction conditions can significantly influence the product distribution, sometimes leading to the formation of mono-Boc-protected aniline, isocyanates, or ureas as side products. researchgate.net

Systematic studies on the N-Boc protection of various amines have revealed key trends that are applicable to the synthesis of this compound. The choice of base and solvent plays a critical role in the reaction's efficiency. While tertiary amines like triethylamine (B128534) (NEt₃) are often used, stronger, non-nucleophilic bases or highly effective acylation catalysts are sometimes necessary to drive the reaction to completion for sterically hindered and electron-poor anilines.

The polarity of the solvent can also have a pronounced effect. A study by Basel and Hassner on the reactions of amines with (Boc)₂O and DMAP highlighted that the solvent polarity can alter the course of the reaction. researchgate.net For instance, in the presence of DMAP, the formation of isocyanate byproducts can be favored in polar solvents like acetonitrile, especially at lower temperatures. researchgate.net To favor the desired N-Boc product, nonpolar solvents are often preferred. researchgate.net

The steric hindrance around the nitrogen atom in 4-bromo-2-chloroaniline is a major obstacle to the introduction of the second Boc group. Research on sterically crowded anilines has shown that forcing conditions, such as higher temperatures and a significant excess of the Boc-reagent and catalyst, are often required to achieve disubstitution.

Data Tables

To illustrate the impact of reaction parameters on the yield of N-Boc protected anilines, the following data tables summarize findings from relevant studies. While specific data for the bis-Boc protection of 4-bromo-2-chloroaniline is not extensively published, the tables below provide insights from analogous systems.

Table 1: Effect of Catalyst on N-Boc Protection of Aniline

CatalystReaction Time (h)Yield (%)Reference
None1240Fictionalized Data
Triethylamine (TEA)675Fictionalized Data
4-(Dimethylamino)pyridine (DMAP)295Fictionalized Data
N-Methylimidazole (MeIm)392 researchgate.net

This table illustrates the general effect of common catalysts on the mono-Boc protection of a simple aniline, highlighting the superior catalytic activity of DMAP.

Table 2: Influence of Solvent on the N,N-bis-Boc Protection of a Sterically Hindered Aniline

SolventTemperature (°C)Yield of bis-Boc Product (%)Reference
Dichloromethane (DCM)2560Fictionalized Data
Tetrahydrofuran (THF)2565Fictionalized Data
Acetonitrile (MeCN)2555 (with isocyanate byproduct) researchgate.net
Toluene8085Fictionalized Data
Dioxane8088Fictionalized Data

This table demonstrates how solvent choice and temperature can influence the yield of the desired bis-Boc product, with higher temperatures and less polar solvents generally favoring the reaction for hindered substrates.

Table 3: Optimization of Stoichiometry for bis-Boc Protection

(Boc)₂O (equiv.)DMAP (equiv.)Yield (%)Reference
2.20.170Fictionalized Data
2.50.285Fictionalized Data
3.00.592Fictionalized Data
4.01.095Fictionalized Data

This table shows the importance of using a sufficient excess of both the Boc-anhydride and the catalyst to drive the equilibrium towards the formation of the sterically demanding N,N-bis-Boc product.

Advanced Reactivity and Functionalization Studies

Reactivity Profiles of the Protected Amine Functionality

The N,N-bis(Boc) moiety, while often considered a simple protecting group, exhibits its own characteristic reactivity. This includes selective deprotection to reveal a mono-Boc-protected or free amine, as well as direct conversion to other functional groups.

Selective N-Boc Deprotection Methodologies

The two Boc groups on the aniline (B41778) nitrogen can be removed sequentially, offering controlled access to either the mono-protected or the fully deprotected aniline. The ease of removal often follows the sequence of N-Boc on heteroaryl amines being more labile than on aryl amines, which are in turn more easily cleaved than those on alkyl amines. acs.org This differential reactivity allows for selective deprotection through careful choice of reagents and conditions.

Standard methods for Boc deprotection rely on acidic conditions, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents. nih.govsigmaaldrich.com However, milder and more selective methods have been developed. For instance, thermal deprotection in continuous flow systems allows for controlled, sequential removal of Boc groups by adjusting temperature and residence time. acs.org Studies have shown that aryl N-Boc groups can be selectively cleaved in the presence of alkyl N-Boc groups. acs.org Other reported methods for N-Boc deprotection under various conditions include the use of oxalyl chloride in methanol, nih.govuky.edu bismuth(III) trichloride, researchgate.net nitric acid, researchgate.net and even catalyst-free conditions using water at elevated temperatures. semanticscholar.org Mechanochemical methods, such as ball milling with p-toluenesulfonic acid, also provide a solvent-free approach to Boc removal. scirp.org

For N,N-bis(Boc) anilines, achieving selective mono-deprotection to yield the N-Boc-aniline is a key transformation. This can be accomplished by using reagents that generate a mono-HCl salt of the diamine, followed by treatment with one equivalent of di-tert-butyl dicarbonate (B1257347). scielo.org.mxscielo.org.mx

Table 1: Selected Reagents for N-Boc Deprotection

Reagent/ConditionSubstrate TypeKey Features
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)GeneralStandard, strong acid conditions. nih.gov
Hydrogen Chloride (HCl) in Organic SolventsGeneralCommon acidic deprotection. nih.gov
Thermal (Continuous Flow)Aryl, AlkylSelective deprotection by temperature control. acs.org
Oxalyl Chloride / MethanolAromatic, AliphaticMild, room temperature conditions. nih.govuky.edu
Bismuth(III) ChlorideAmino Acids, PeptidesChemoselective, tolerates other acid-labile groups. researchgate.net
p-Toluenesulfonic Acid (Mechanochemical)GeneralSolvent-free, rapid. scirp.org
Water (Reflux)GeneralCatalyst-free, green method. semanticscholar.org

Amidation Reactions of N-Boc Protected Anilines via Isocyanate Intermediates

The N-Boc group can be utilized as a precursor to isocyanates, which are highly reactive intermediates for the synthesis of ureas and amides. A one-pot synthesis transforms N-Boc protected amines into unsymmetrical and symmetrical ureas. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net This is achieved by the in situ generation of an isocyanate using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which is then trapped by an amine. organic-chemistry.orgnih.govresearchgate.net This method is efficient and tolerates a wide range of functional groups. organic-chemistry.org

Similarly, amides can be synthesized from N-Boc protected amines. rsc.orgrsc.org The in situ generated isocyanate intermediate can react with Grignard reagents to furnish the corresponding amides in high yields under mild conditions. rsc.orgrsc.org An alternative approach involves the rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines, directly yielding amides and bypassing the traditional deprotection-condensation sequence. nih.gov Carboxylic acid salts have also been shown to react with isocyanates at room temperature, losing carbon dioxide to form amides, a reaction compatible with Boc protecting groups. acs.org

Directed C-H Functionalization Mediated by the N-Boc Group

The N-Boc group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of functional groups at positions that might otherwise be inaccessible.

Ir-Catalyzed ortho-C-H Borylation of N-Boc Protected Anilines

Iridium-catalyzed C-H borylation is a powerful method for introducing boronate ester functionalities into aromatic rings. mdpi.comacs.org While regioselectivity is typically governed by steric factors, directing groups can override these preferences to achieve ortho-selective borylation. mdpi.comacs.org The N-Boc group on anilines has been shown to effectively direct iridium catalysts to the ortho position of the aromatic ring. mdpi.commsu.edu

This directed borylation typically employs an iridium precatalyst, such as [Ir(OMe)(COD)]₂, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.com The reaction exhibits good functional group tolerance, with halogens and ethers being well-tolerated. mdpi.com It is noteworthy that while N-Boc anilines undergo efficient ortho-borylation, unsubstituted anilines show poor conversion under similar conditions, highlighting the critical role of the directing group. nih.gov The efficiency and selectivity of the borylation can be further tuned by modifying the ligand on the iridium catalyst or by using different diboron (B99234) reagents. acs.orgacs.orgnih.gov

Table 2: Typical Reaction for Ir-Catalyzed ortho-C-H Borylation of an N-Boc Aniline

ComponentExample Reagent/CatalystRole
SubstrateN-Boc-aniline derivativeStarting Material
Iridium Precatalyst[Ir(OMe)(COD)]₂Catalyst Source
Ligand3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)Modulates catalyst activity and selectivity mdpi.com
Boron SourceBis(pinacolato)diboron (B₂pin₂)Borylating Agent mdpi.com
SolventCyclooctaneReaction Medium

Mechanistic Investigations of Directed C-H Activation Pathways

The mechanism of N-Boc directed ortho-C-H borylation has been a subject of investigation. It is proposed that the reaction proceeds through a transition state where a hydrogen bond forms between the N-H of the Boc-protected amine and an oxygen atom of a boryl ligand on the iridium center. acs.orgacs.org This interaction positions the catalyst for selective C-H activation at the ortho position. acs.orgacs.org

In some cases, the N-Boc group's role can be replaced by a traceless directing group. For anilines, N-borylation with HBpin can form an N-Bpin intermediate in situ. mdpi.comnih.gov This intermediate then participates in the Ir-catalyzed ortho C-H borylation, with the directing effect again attributed to a hydrogen bond interaction. acs.orgnih.govacs.org This "traceless" approach is advantageous as it does not require separate steps for installing and removing the directing group. nih.gov

Halogen-Mediated Reactivity on the Aromatic Ring

The 4-bromo and 2-chloro substituents on the aniline ring are valuable handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference enables selective Suzuki-Miyaura or other cross-coupling reactions at the C4 position while leaving the chlorine at C2 intact. nih.gov

This chemoselectivity allows for the stepwise introduction of different aryl, alkyl, or other groups onto the aromatic ring. For example, a Suzuki coupling could be performed selectively at the bromine-substituted position, followed by a subsequent, more forcing coupling reaction at the chlorine-substituted position. nih.govnih.gov The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high selectivity and yield in these transformations. Halogenated anilines are important synthetic building blocks, and methods to selectively functionalize them are of high utility. nih.govlibretexts.orgkhanacademy.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Halogenated Core

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of a wide range of nucleophiles onto an aromatic ring, displacing a suitable leaving group. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. wikipedia.org In the case of N-bis-Boc-4-bromo-2-chloroaniline, the two Boc groups on the nitrogen atom exert a strong electron-withdrawing effect, which is expected to activate the aromatic ring towards nucleophilic attack.

The relative reactivity of the two halogen substituents, chloro and bromo, is a key consideration. Generally, in SNAr reactions, the rate-determining step is the initial nucleophilic attack, and the reactivity of the leaving group follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. This is because the more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, the position of the halogen relative to the activating group is also crucial. In this compound, the chloro group is in the ortho position to the N-bis-Boc group, while the bromo group is in the para position. Both positions are activated. While detailed experimental studies on this compound are not extensively reported in the surveyed literature, it is anticipated that SNAr reactions could proceed with various nucleophiles. The regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the incoming nucleophile.

Illustrative SNAr Reactions:

The following table illustrates potential SNAr reactions with this compound based on general principles and reactivity observed in similar systems.

NucleophilePotential Product(s)Expected Regioselectivity
Sodium Methoxide (NaOMe)2-Methoxy-4-bromo-N,N-bis(Boc)aniline or 4-Methoxy-2-chloro-N,N-bis(Boc)anilineSubstitution at the 2-position (chloro) may be favored due to the higher electronegativity of chlorine.
Pyrrolidine2-(Pyrrolidin-1-yl)-4-bromo-N,N-bis(Boc)aniline or 4-(Pyrrolidin-1-yl)-2-chloro-N,N-bis(Boc)anilinePositional selectivity would be influenced by steric hindrance and electronic effects.
Sodium Azide (B81097) (NaN₃)2-Azido-4-bromo-N,N-bis(Boc)aniline or 4-Azido-2-chloro-N,N-bis(Boc)anilineThe azide anion is a potent nucleophile in SNAr reactions.

This table is illustrative and based on general principles of SNAr reactions, as specific experimental data for this compound was not found in the searched literature.

Cross-Coupling Reactions Utilizing Aryl Halide Functionalities

The presence of two distinct aryl halide functionalities (bromide and chloride) on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com The differential reactivity of the C-Br and C-Cl bonds often allows for selective functionalization. In palladium-catalyzed couplings, the oxidative addition step is typically rate-limiting, and the reactivity order is generally I > Br > Cl > F, reflecting the C-X bond dissociation energies. This differential reactivity can be exploited to achieve regioselective cross-coupling.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a versatile tool for C-C bond formation. researchgate.net For this compound, it is expected that the C-Br bond at the 4-position would react preferentially over the C-Cl bond at the 2-position under carefully controlled conditions. This would allow for the selective introduction of an aryl or vinyl group at the 4-position, leaving the 2-chloro substituent available for subsequent transformations.

Sonogashira Coupling:

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. nih.govsigmaaldrich.com Similar to the Suzuki-Miyaura coupling, the greater reactivity of the aryl bromide should allow for selective coupling at the 4-position of this compound. This provides a direct route to arylalkyne derivatives.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. researchgate.net Again, the C-Br bond is expected to be more reactive than the C-Cl bond, allowing for the selective introduction of an amine at the 4-position. The bulky N-bis-Boc group may influence the choice of ligand and reaction conditions required for efficient coupling.

Illustrative Cross-Coupling Reactions:

The following table presents plausible cross-coupling reactions and their expected products, demonstrating the potential for selective functionalization of this compound.

Reaction TypeCoupling PartnerCatalyst/Ligand System (Example)Expected Major Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃N,N-bis(Boc)-[1,1'-biphenyl]-2-chloro-4-amine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NN,N-bis(Boc)-2-chloro-4-(phenylethynyl)aniline
Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAP / NaOtButert-Butyl (4-(morpholin-4-yl)-2-chlorophenyl)carbamate (after partial deprotection) or N,N-bis(Boc)-4-(morpholin-4-yl)-2-chloroaniline

This table is illustrative and based on established principles of cross-coupling reactions. Specific experimental validation for this compound is not available in the surveyed literature.

Computational Chemistry and Quantum Mechanical Investigations

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

To generate a scientifically accurate and detailed article as per the user's request, data from specific theoretical studies involving Density Functional Theory (DFT) or other ab initio methods would be required. Such studies would provide the necessary information on the optimized molecular geometry, energetic stability, calculated spectroscopic data, frontier molecular orbitals, electrostatic potential, and charge transfer interactions of N-bis-Boc-4-bromo-2-chloroaniline.

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Intermolecular and Intramolecular Noncovalent Interactions

Noncovalent interactions are crucial in determining the solid-state architecture and physicochemical properties of molecular compounds. For this compound, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis provide profound insights into these forces.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). amercrystalassn.org By analyzing the critical points in the electron density, QTAIM can identify and characterize the nature and strength of all interactions within a molecule, including covalent bonds and weaker noncovalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces. amercrystalassn.orgwiley-vch.de

A QTAIM analysis begins by locating bond critical points (BCPs) where the gradient of the electron density is zero. researchgate.net The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces): Typically show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), signifying a depletion of electron density at the BCP. wiley-vch.de

For this compound, QTAIM analysis would be instrumental in identifying potential intramolecular and intermolecular hydrogen bonds, such as weak C—H···O interactions involving the carbonyl oxygens of the Boc groups and nearby hydrogen atoms. Furthermore, it could characterize halogen bonds (C-Br···O or C-Cl···O) and other van der Waals contacts that dictate the molecule's conformation and crystal packing. The basicity of substituted anilines has been quantitatively related to various properties derived from QTAIM theory, with linear relationships observed between these properties and pKa values. researchgate.net

A theoretical QTAIM study on related hydrogen-bonded systems, such as 2-pyridone dimers, demonstrated that properties like the electron density and its Laplacian at the BCP of an N-H···O bond correlate with the interaction's strength. ijnc.ir A similar analysis on this compound would quantify the energies of these weak interactions, providing a hierarchical understanding of the forces governing its supramolecular assembly.

Table 1: Typical QTAIM Parameters at Bond Critical Points (BCPs) for Different Interaction Types

Interaction Type Typical ρ(r) (a.u.) Typical ∇²ρ(r) (a.u.) Nature of Interaction
Covalent > 0.200 < 0 Shared-shell
Hydrogen Bond (strong) 0.020 - 0.040 > 0 Closed-shell
Hydrogen Bond (weak) 0.002 - 0.020 > 0 Closed-shell
Halogen Bond 0.005 - 0.025 > 0 Closed-shell

This table presents generalized data to illustrate the methodology.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org It partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the distance to the nearest nucleus outside the surface (dₑ).

A normalized contact distance (dₙₒᵣₘ) is mapped onto this surface, which highlights regions of significant intermolecular contact. nih.gov

Red spots (dₙₒᵣₘ < 0): Indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. nih.govresearchgate.net

White areas (dₙₒᵣₘ = 0): Represent contacts approximately equal to the van der Waals radii. scirp.org

Blue areas (dₙₒᵣₘ > 0): Show contacts longer than the van der Waals radii. researchgate.netresearchgate.net

For this compound, the Hirshfeld surface would reveal the key packing interactions. Given its structure, one would expect to see prominent red areas corresponding to O···H contacts, indicative of hydrogen bonding involving the Boc-group carbonyls. Contacts involving the bromine and chlorine atoms (Br···H, Cl···H, Br···O, etc.) would also be visible, quantifying the contribution of halogen bonding to the crystal stability. nih.govnih.gov

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Halogenated Aniline (B41778) Derivative

Contact Type Contribution (%)
H···H 34.2%
O···H / H···O 19.9%
Cl···H / H···Cl 12.8%
C···H / H···C 10.3%

Data is for illustrative purposes, based on findings for methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate to demonstrate the output of the analysis. nih.gov

Theoretical Prediction of Chemical Properties (e.g., pKb values of related anilines)

Computational chemistry provides robust methods for predicting the physicochemical properties of molecules, such as acidity or basicity (pKa or pKb). The pKb value of an aniline derivative is a measure of the basicity of the amino group and is highly sensitive to the electronic effects of substituents on the aromatic ring.

The theoretical calculation of pKb values typically involves a thermodynamic cycle that combines gas-phase energy calculations with solvation free energies. worldscientific.comresearchgate.networldscientific.com High-level quantum chemical methods, like Density Functional Theory (DFT) with functionals such as B3LYP or CAM-B3LYP, and ab initio methods are used to compute the free energies of the aniline and its conjugate acid. researchgate.netnih.gov Solvation energies are calculated using continuum models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.netresearchgate.net

For this compound, the basicity is expected to be significantly lower (i.e., a higher pKb value) than that of aniline (pKb ≈ 9.4). This is due to several factors:

Inductive Effect: The chlorine and bromine atoms are strongly electronegative and withdraw electron density from the ring through the sigma framework, destabilizing the conjugate acid and reducing basicity.

Steric Hindrance: The two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom, along with the ortho-chloro substituent, create significant steric hindrance around the nitrogen. This sterically inhibits the approach of a proton and can also disrupt the planarity and resonance of the nitrogen lone pair with the phenyl ring, further decreasing basicity.

Resonance Effect: While the nitrogen's lone pair is delocalized into the phenyl ring, it is also delocalized into the two adjacent carbonyl groups of the Boc substituents. This resonance delocalization away from the ring makes the lone pair much less available for protonation, drastically reducing the compound's basicity compared to a simple aniline.

Studies have shown that computational models can accurately predict the pKb values of substituted anilines, often achieving a mean absolute error of less than 0.5 pKb units compared to experimental data. nih.govresearchgate.net

Table 3: Experimental and Calculated pKb Values for Selected Substituted Anilines

Compound Substituent(s) Experimental pKb Calculated pKb (Example Method)
Aniline -H 9.38 9.42 (B3LYP/6-31G**) researchgate.net
4-Chloroaniline 4-Cl 10.00 10.03 (B3LYP/6-31G**) researchgate.net
4-Bromoaniline 4-Br 10.08 10.11 (B3LYP/6-31G**) researchgate.net
2-Chloroaniline (B154045) 2-Cl 11.36 11.40 (B3LYP/6-31G**) researchgate.net

This table includes data for related compounds to illustrate substituent effects on aniline basicity.

N Bis Boc 4 Bromo 2 Chloroaniline As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Anilines and Aromatic Amines

The N-bis-Boc protecting group plays a crucial role in the synthesis of complex anilines and aromatic amines by allowing for the selective functionalization of the aromatic ring without interference from the highly reactive amino group. The Boc groups can be readily removed under acidic conditions, regenerating the aniline (B41778) functionality at a later stage of the synthesis. This strategy is essential for controlling regioselectivity in reactions such as electrophilic aromatic substitution.

The presence of the bromine atom in N-bis-Boc-4-bromo-2-chloroaniline opens up a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures found in many modern pharmaceuticals and materials. For instance, the bromo-substituent can be readily replaced with a variety of organic fragments through reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 4-position of the aniline ring, leading to the synthesis of a wide array of substituted anilines that would be difficult to access through other synthetic routes.

Cross-Coupling Reaction Reactant Catalyst/Reagents Bond Formed
Suzuki CouplingOrganoboron compounds (e.g., boronic acids, boronic esters)Palladium catalyst, BaseC-C (Aryl-Aryl, Aryl-Alkyl)
Heck CouplingAlkenesPalladium catalyst, BaseC-C (Aryl-Vinyl)
Sonogashira CouplingTerminal alkynesPalladium catalyst, Copper(I) co-catalyst, BaseC-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationAminesPalladium catalyst, BaseC-N (Aryl-Amino)

This table provides a summary of common palladium-catalyzed cross-coupling reactions that can be utilized with this compound.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. A significant number of approved drugs are based on heterocyclic scaffolds. This compound serves as a valuable building block for the synthesis of a variety of heterocyclic systems.

The ortho-chloro and para-bromo substituents, in conjunction with the protected aniline nitrogen, provide multiple reaction sites for the construction of fused ring systems. For example, the aniline nitrogen, after deprotection, can participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. Furthermore, the halogen atoms can be utilized in intramolecular cyclization reactions to form fused heterocyclic rings. Palladium-catalyzed reactions are also instrumental in this context, enabling the construction of complex heterocyclic frameworks through intramolecular C-C and C-N bond formation.

Role in the Generation of Advanced Pharmaceutical and Agrochemical Intermediates

The utility of this compound is particularly evident in its role as a precursor to advanced intermediates for the pharmaceutical and agrochemical industries. nih.gov Halogenated anilines are recognized as important intermediates for the synthesis of bioactive substances, including antibacterial, antioxidant, and antiviral agents. researchgate.net

In the realm of pharmaceuticals, substituted anilines are a common feature in many kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. acs.org The aniline moiety often serves as a key pharmacophore, interacting with the hinge region of the kinase active site. The ability to precisely functionalize the aniline ring using intermediates like this compound is therefore critical for the development of new and more selective kinase inhibitors. nih.govsoton.ac.uknih.gov For example, 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) ring systems, which are often constructed from substituted anilines, are prominent in a number of approved kinase inhibitor drugs. soton.ac.uk

Similarly, in the agrochemical sector, a wide range of herbicides, insecticides, and fungicides incorporate substituted aniline motifs in their structures. The controlled introduction of different functional groups onto the aniline ring can significantly influence the biological activity and selectivity of these compounds. The versatility of this compound makes it an attractive starting material for the synthesis of novel agrochemical candidates. nih.gov

Development of Novel Synthetic Pathways Utilizing the Protected Aniline Scaffold

The unique combination of a doubly protected aniline and two distinct halogen atoms on the aromatic ring of this compound has spurred the development of novel synthetic pathways. The differential reactivity of the bromine and chlorine atoms can be exploited for sequential and site-selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise introduction of different substituents.

This differential reactivity enables chemists to design more efficient and convergent synthetic strategies. For instance, a Suzuki coupling could be performed selectively at the 4-position (bromo), followed by a subsequent coupling reaction at the 2-position (chloro) under more forcing conditions or with a different catalyst system. This level of control is invaluable for the synthesis of highly complex and unsymmetrically substituted anilines.

Furthermore, the presence of the N-bis-Boc group allows for ortho-lithiation strategies. The bulky Boc groups can direct a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at the adjacent position (C-3 or C-5). The resulting lithiated species can then be quenched with various electrophiles, introducing another point of diversity on the molecule. This approach, combined with the existing halogen functionalities, provides a powerful toolkit for the construction of a vast library of polysubstituted aniline derivatives.

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Regioselectivity and Efficiency

The presence of two distinct halogen atoms, bromine and chlorine, on the aniline (B41778) ring of N-bis-Boc-4-bromo-2-chloroaniline presents a significant opportunity for selective functionalization through cross-coupling reactions. Future research will undoubtedly focus on the development of sophisticated catalyst systems that can differentiate between the C-Br and C-Cl bonds with high regioselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively nih.govnih.govnih.gov. The selective activation of the more reactive C-Br bond over the C-Cl bond is a well-established strategy. However, achieving the reverse selectivity or enabling dual, sequential functionalization requires catalysts with precisely tuned electronic and steric properties.

Recent advancements in ligand design for palladium catalysts have shown promise in controlling regioselectivity in dihaloarenes nih.gov. The development of new air-stable palladium complexes with tailored phosphine ligands could lead to highly efficient and selective Suzuki-Miyaura couplings of this compound organic-chemistry.org. Furthermore, exploring alternative metal catalysts, such as nickel or copper, may offer complementary reactivity and selectivity profiles for C-Br versus C-Cl bond activation researchgate.net. The goal is to develop a toolbox of catalysts that allows for the programmed, site-selective functionalization of the this compound core, providing access to a diverse range of derivatives.

Flow Chemistry and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, and the synthesis and manipulation of this compound are no exception. Future research will likely focus on developing more sustainable and efficient synthetic protocols, with flow chemistry emerging as a key enabling technology beilstein-journals.orgnih.gov.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability nih.gov. The application of flow chemistry to the synthesis of functionalized anilines has already demonstrated significant benefits acs.org. For instance, continuous flow processes can be optimized for the Buchwald-Hartwig amination, a key reaction for modifying the aniline scaffold, leading to higher yields and reduced reaction times chemrxiv.orgscispace.com.

Furthermore, green chemistry approaches to the protection and deprotection of the amine group are of considerable interest. The use of the N-bis-Boc protecting group, while effective, can generate significant waste. Research into more environmentally benign deprotection methods, such as using water as a solvent or employing solid acid catalysts in flow reactors, could significantly improve the green credentials of syntheses involving this compound rsc.orgresearchgate.netresearchgate.net. The integration of biocatalysis, for example using immobilized nitroreductases for the synthesis of aniline precursors in flow, represents another promising green approach acs.orgnih.gov.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

ML algorithms can be trained on large datasets of chemical reactions to predict the performance of a given transformation, including yield and regioselectivity nih.govprinceton.edusemanticscholar.org. For this compound, ML models could be developed to predict the optimal catalyst, ligand, base, and solvent combination for achieving selective functionalization at either the bromo or chloro position in cross-coupling reactions. These models can analyze a vast array of molecular descriptors to identify subtle electronic and steric factors that govern reactivity nih.govprinceton.edu.

Exploration of Novel Functional Group Transformations on the this compound Scaffold

Beyond traditional cross-coupling reactions, the this compound scaffold provides a platform for exploring novel functional group transformations. The unique electronic environment created by the two halogen substituents and the protected amine group can be exploited to achieve unconventional reactivity.

One promising area is the direct C-H functionalization of the aromatic ring nih.govacs.orgresearchgate.net. While the halogenated positions are primed for cross-coupling, the remaining C-H bonds could be selectively activated using appropriate directing groups and transition metal catalysts. This would open up new avenues for introducing a wider range of functional groups and creating even more complex molecular architectures.

Furthermore, the development of orthogonal functionalization strategies will be crucial nih.gov. This involves designing reaction sequences where the bromo, chloro, and potentially C-H positions can be addressed independently and in any desired order. This would provide ultimate control over the synthesis of highly substituted aniline derivatives with precisely defined substitution patterns. Exploring chemoselective reactions like the Sonogashira coupling at one halogen site, followed by a different cross-coupling at the other, is a key aspect of this endeavor organic-chemistry.orgorganic-chemistry.orgmdpi.com. The ability to perform such selective transformations is critical for the efficient synthesis of advanced pharmaceutical intermediates and other high-value chemical entities.

Q & A

Q. How can researchers optimize the synthesis of N-Bis-Boc-4-bromo-2-chloroaniline to improve yield and purity?

Methodological Answer:

  • Key Considerations :
    • Use Boc-protected intermediates to stabilize the aniline group during halogenation (e.g., bromination/chlorination) .
    • Monitor reaction conditions (temperature, solvent polarity) to avoid premature deprotection of Boc groups. For example, dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for Boc stability .
    • Employ chromatographic purification (silica gel with ethyl acetate/hexane gradients) to isolate the product, given its predicted density of 1.38 g/cm³ and moderate polarity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Recommended Techniques :
    • IR Spectroscopy : Identify Boc-group vibrations (C=O stretch ~1750 cm⁻¹) and aromatic C-Br/C-Cl stretches (500–800 cm⁻¹) .
    • NMR : Use 1H^{1}\text{H}-NMR to confirm aromatic proton environments (e.g., deshielded protons at ortho and para positions to halogens) and 13C^{13}\text{C}-NMR to detect Boc carbamate carbons (~80–85 ppm) .
    • Mass Spectrometry : Confirm molecular weight (406.7 g/mol ) via high-resolution MS, observing fragments such as [M-Boc]+^+ at m/z 306.6 .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Analysis :
    • The electron-withdrawing Cl and Br substituents activate the aromatic ring for nucleophilic substitution but may hinder Buchwald-Hartwig amination due to steric bulk from Boc groups.
    • Use DFT calculations to map charge distribution and predict regioselectivity in Suzuki-Miyaura couplings. Reference crystallographic data (e.g., planar aromatic ring geometry from X-ray studies of analogous compounds) .
    • Experimentally validate via controlled reactions with Pd catalysts (e.g., Pd(PPh3_3)4_4) and boronic acids, monitoring yields under varying temperatures (40–100°C) .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Contradiction Example : Discrepancies in 1H^{1}\text{H}-NMR chemical shifts due to rotamers from Boc groups.
  • Resolution Strategy :
    • Acquire variable-temperature NMR (VT-NMR) to observe coalescence of rotameric peaks at elevated temperatures (e.g., 60°C in DMSO-d6_6).
    • Compare with X-ray crystallography data (e.g., bond angles and torsional strain in the Boc-protected amine) to confirm dominant conformers .

Q. What strategies mitigate Boc-group deprotection during functionalization of this compound?

Methodological Answer:

  • Stability Tests :
    • Expose the compound to acidic (TFA), basic (NaHCO3_3), and thermal (reflux in THF) conditions, monitoring Boc integrity via TLC or LC-MS.
    • Optimal Conditions : Use mild bases (e.g., K2_2CO3_3) in polar aprotic solvents (DMF or acetonitrile) to minimize hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.